8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity and properties.
Synthesis Analysis
This involves looking at how the compound is made. This can include the starting materials used, the type of reactions involved, and the conditions under which the reactions are carried out.Molecular Structure Analysis
This involves examining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can also help to predict how it might behave in different conditions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and acidity/basicity (pKa). These properties can provide information about how the compound might behave in different environments.Safety And Hazards
This involves looking at the potential risks associated with handling the compound. This can include toxicity information, flammability, and any precautions that need to be taken when handling the compound.
Zukünftige Richtungen
This could involve looking at how the compound could be modified to improve its properties, or new applications for the compound that could be explored.
Eigenschaften
CAS-Nummer |
949407-29-8 |
---|---|
Produktname |
8-[((1E)-2-phenyl-1-azavinyl)amino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-1, 3,7-trihydropurine-2,6-dione |
Molekularformel |
C22H22N6O2 |
Molekulargewicht |
402.458 |
IUPAC-Name |
8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O2/c1-15-9-7-8-12-17(15)14-28-18-19(26(2)22(30)27(3)20(18)29)24-21(28)25-23-13-16-10-5-4-6-11-16/h4-13H,14H2,1-3H3,(H,24,25)/b23-13+ |
InChI-Schlüssel |
ZXTABESSHAJOCC-YDZHTSKRSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NN=CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.